molecular formula C11H12N2 B14126997 4,4-Dimethyl-2-phenyl-4H-imidazole CAS No. 89002-63-1

4,4-Dimethyl-2-phenyl-4H-imidazole

Cat. No.: B14126997
CAS No.: 89002-63-1
M. Wt: 172.23 g/mol
InChI Key: QXHVMGGMVDCKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-phenyl-4H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-phenyl-4H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-phenyl-4H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenyl-4H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that are crucial for its activity .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-2-phenyl-4H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Properties

CAS No.

89002-63-1

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4,4-dimethyl-2-phenylimidazole

InChI

InChI=1S/C11H12N2/c1-11(2)8-12-10(13-11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QXHVMGGMVDCKDK-UHFFFAOYSA-N

Canonical SMILES

CC1(C=NC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.